Redafamdastat

描述

REDAFAMDASTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

3D Structure

属性

IUPAC Name |

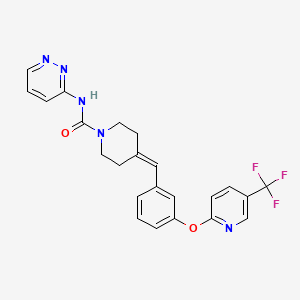

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATCTBJIJJEPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144539 | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020315-31-4 | |

| Record name | PF 04457845 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-04457845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04457845 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04457845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04457845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Redafamdastat: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Redafamdastat (PF-04457845) is a potent and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By blocking FAAH, this compound elevates the levels of endogenous cannabinoids, primarily anandamide, leading to the modulation of various physiological processes, including pain and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, pharmacological effects, and the experimental methodologies used to elucidate its properties.

Core Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound's primary mechanism of action is the covalent, irreversible inhibition of the serine hydrolase FAAH.[1][2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[2]

Molecular Interaction

This compound, a urea-based compound, acts by carbamylating the active-site serine nucleophile (Ser241) of FAAH.[1][2] This covalent modification renders the enzyme inactive, preventing it from hydrolyzing its natural substrates. The high potency of this compound is reflected in its low nanomolar half-maximal inhibitory concentrations (IC50) for both human and rat FAAH.

Signaling Pathway

The inhibition of FAAH by this compound leads to an accumulation of anandamide in various tissues, including the brain.[2] Elevated anandamide levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2. This potentiation of endogenous cannabinoid signaling is the key downstream effect of this compound, mediating its therapeutic effects.

Figure 1: this compound's core mechanism of action.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| IC50 (hFAAH) | 7.2 ± 0.63 nM | Human | [1] |

| IC50 (rFAAH) | 7.4 ± 0.62 nM | Rat | [1] |

| kinact/Ki (hFAAH) | 40,300 M-1s-1 | Human | [1] |

| In Vivo Efficacy (MED) | 0.1 mg/kg (p.o.) | Rat (CFA model) | [1] |

Table 1: Key quantitative parameters for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Principle: FAAH cleaves the non-fluorescent substrate arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.

Protocol Outline:

-

Enzyme Preparation: Prepare microsomal fractions containing FAAH from cells or tissues.

-

Reaction Setup: In a 96-well plate, add the enzyme preparation, assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), and varying concentrations of this compound or vehicle control.

-

Initiation: Initiate the reaction by adding the AAMCA substrate.

-

Measurement: Monitor the increase in fluorescence kinetically using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 values for this compound by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro FAAH fluorometric assay.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.

Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases is used. In a competitive experiment, the proteome is pre-incubated with this compound, which blocks the active site of its target (FAAH). Subsequent treatment with the ABP results in reduced labeling of FAAH, which can be quantified.

Protocol Outline (Mass Spectrometry-based):

-

Cell/Tissue Treatment: Treat cells or tissue lysates with varying concentrations of this compound or vehicle control.

-

Probe Labeling: Add a biotinylated fluorophosphonate (FP-biotin) probe to covalently label the active serine hydrolases.

-

Protein Digestion: Lyse the cells/tissues and digest the proteins into peptides.

-

Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

-

Data Analysis: Compare the spectral counts or peptide intensities between the this compound-treated and vehicle-treated samples to determine the selectivity profile.

Figure 3: Competitive ABPP experimental workflow.

In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant)

This model is used to evaluate the analgesic efficacy of compounds in a setting of persistent inflammatory pain.

Principle: Unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) in rodents induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia.

Protocol Outline:

-

Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw of male Sprague-Dawley rats.

-

Drug Administration: Administer this compound orally at various doses.

-

Behavioral Testing:

-

Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments of increasing stiffness. A lower threshold indicates increased sensitivity to mechanical stimuli.

-

Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source. A shorter latency indicates increased sensitivity to thermal stimuli.

-

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.

Clinical Trial for Cannabis Withdrawal

A Phase 2a clinical trial evaluated the efficacy and safety of this compound for the treatment of cannabis withdrawal and dependence.

Study Design: Double-blind, placebo-controlled, parallel-group, single-site randomized controlled trial.

Participant Population: Men aged 18-55 years with cannabis dependence.

Treatment:

-

Inpatient phase (5-8 days) to achieve abstinence and monitor withdrawal.

-

Outpatient phase (3 weeks) of continued treatment.

-

Dosage: this compound (4 mg/day) or placebo.

Primary Endpoints:

-

Cannabis withdrawal symptoms during the inpatient phase, assessed using the Cannabis Withdrawal Scale (CWS) . The CWS is a 19-item self-report scale where participants rate the severity of symptoms such as irritability, anxiety, insomnia, and craving on a scale of 0-10.

-

Self-reported cannabis use and urine THC-COOH concentrations at the end of the 4-week treatment period.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the elevation of endogenous anandamide levels, has been robustly characterized through a combination of in vitro enzymatic assays, sophisticated proteomic profiling, and in vivo models of pain. Clinical studies have further demonstrated its potential therapeutic utility in managing cannabis withdrawal symptoms. The comprehensive data available on this compound provides a strong foundation for its continued investigation and development as a novel therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Redafamdastat: A Selective FAAH Inhibitor

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH presents a promising therapeutic strategy for amplifying endogenous cannabinoid signaling, offering potential treatments for a range of conditions including pain, anxiety, and substance use disorders, without the side effects associated with direct cannabinoid receptor agonists.[1][3] this compound (PF-04457845) is a potent, selective, and irreversible inhibitor of FAAH that has been investigated in both preclinical and clinical settings.[4][5] This guide provides a detailed overview of this compound, its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Introduction to FAAH and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex lipid signaling network that plays a key modulatory role in numerous physiological processes.[6] Key components of the ECS include endocannabinoids like anandamide (AEA), cannabinoid receptors (CB1 and CB2), and the metabolic enzymes responsible for endocannabinoid synthesis and degradation.[7] FAAH is the principal enzyme that terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.[1] By blocking this degradation, FAAH inhibitors elevate the levels of AEA, thereby enhancing its therapeutic effects, which include analgesia, anti-inflammation, and anxiolysis.[1][8]

This compound: Mechanism of Action

This compound is a highly selective, orally bioavailable FAAH inhibitor.[4][5] It functions through a covalent, irreversible mechanism. The inhibitor targets the active site of FAAH, which contains an unusual Ser-Ser-Lys catalytic triad.[4][9] this compound acts by carbamylating the active-site serine nucleophile (S241), rendering the enzyme inactive.[4][10] This irreversible binding leads to a sustained elevation of anandamide levels.

Figure 1: Covalent inhibition of FAAH by this compound.

Pharmacological Properties of this compound

This compound has demonstrated high potency and selectivity for FAAH in a variety of assays.

Quantitative In Vitro Data

The inhibitory activity and selectivity of this compound have been thoroughly characterized. It shows nanomolar potency against both human and rat FAAH and is highly selective over other serine hydrolases.[4]

| Parameter | Value | Species | Notes | Reference |

| IC₅₀ | 7.2 ± 0.63 nM | Human (hFAAH) | Half-maximal inhibitory concentration. | [4] |

| IC₅₀ | 7.4 ± 0.62 nM | Rat (rFAAH) | Half-maximal inhibitory concentration. | [4] |

| kᵢₙₐ꜀ₜ/Kᵢ | 40,300 M⁻¹s⁻¹ | Human (hFAAH) | Second-order rate constant for inactivation. | [4] |

| Selectivity | No off-target inhibition | Human & Mouse | Tested at 100 µM against other FP-reactive serine hydrolases. | [4][5] |

Quantitative In Vivo Efficacy Data

Preclinical studies in animal models of pain have confirmed the analgesic effects of this compound following oral administration.

| Model | Species | Administration | Key Finding | Reference |

| Inflammatory Pain | Rat | Oral (p.o.) | MED of 0.1 mg/kg for significant inhibition of mechanical allodynia. | [4] |

| Inflammatory Pain | Rat | Oral (p.o.) | 0.1 mg/kg dose showed efficacy comparable to 10 mg/kg Naproxen . | [4] |

| FAAH Occupancy | Mouse | Oral (p.o.) | Complete inhibition of FAAH confirmed at 1 and 10 mg/kg . | [4] |

Clinical Trial Data

This compound has been evaluated in clinical trials, notably for the treatment of cannabis use disorder. A Phase 2a trial demonstrated its efficacy and safety in adult men.[11]

| Trial Identifier | Phase | Condition | Population | Key Outcomes | Reference |

| NCT01618656 | 2a | Cannabis Withdrawal & Dependence | 70 Men (46 active, 24 placebo) | Reduced withdrawal symptoms and self-reported cannabis use; Good safety profile. | [11] |

Signaling Pathway of FAAH Inhibition

The therapeutic effects of this compound are mediated by its modulation of the endocannabinoid system. By irreversibly inhibiting FAAH, the drug prevents the breakdown of anandamide. The resulting increase in anandamide concentration leads to enhanced activation of cannabinoid receptors (primarily CB1 in the central nervous system) and potentially other targets like TRPV1 channels, producing analgesic, anxiolytic, and other therapeutic effects.[1][12][13]

Figure 2: Signaling pathway initiated by FAAH inhibition.

Experimental Protocols

The evaluation of FAAH inhibitors like this compound involves a range of standardized in vitro and in vivo assays.

In Vitro FAAH Inhibition Assay (Fluorimetric)

This assay is widely used to determine the potency (IC₅₀) of FAAH inhibitors.[14]

Principle: The assay measures the enzymatic activity of FAAH using a synthetic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which becomes fluorescent upon cleavage by FAAH. The reduction in fluorescence in the presence of an inhibitor is used to calculate its potency.[14][15]

Protocol Outline:

-

Reagent Preparation:

-

Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[15]

-

Dilute recombinant human FAAH enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of the substrate (AAMCA) in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of this compound in the same solvent.

-

-

Reaction Setup (96-well plate format):

-

Test Wells: Add FAAH enzyme, assay buffer, and a specific concentration of this compound.

-

Control Wells (100% Activity): Add FAAH enzyme, assay buffer, and solvent (without inhibitor).

-

Background Wells: Add assay buffer and solvent (without enzyme or inhibitor).

-

-

Incubation: Pre-incubate the plate for a set time (e.g., 15-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10][15]

-

Reaction Initiation: Add the AAMCA substrate to all wells to start the reaction.

-

Measurement: Measure the increase in fluorescence kinetically over time (e.g., 30 minutes) using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[14][15]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control wells.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.[10]

-

Figure 3: Workflow for a fluorimetric FAAH inhibition assay.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.[4]

Principle: This method involves treating a complex proteome (e.g., cell or tissue lysate) with the inhibitor of interest (this compound) before adding a broad-spectrum, activity-based probe that covalently labels the active sites of many serine hydrolases. If this compound selectively binds to FAAH, it will block the subsequent labeling of FAAH by the probe. The protein-probe complexes are then analyzed, typically by gel electrophoresis and/or mass spectrometry, to identify which enzyme activities were blocked by the inhibitor.

Protocol Outline:

-

Proteome Preparation: Homogenize tissues (e.g., brain, liver) to create a proteome lysate.

-

Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of this compound or a vehicle control for a specified time.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like a fluorophore or biotin).

-

Analysis:

-

Gel-Based: Separate the labeled proteins by SDS-PAGE. Visualize the labeled enzymes using fluorescence scanning. A loss of signal for a specific protein band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor has bound to that enzyme.

-

Mass Spectrometry-Based: If a biotinylated probe is used, the labeled proteins can be enriched and identified using liquid chromatography-mass spectrometry (LC-MS/MS) for a more comprehensive selectivity profile.

-

Conclusion

This compound stands out as a potent and highly selective irreversible inhibitor of FAAH. Its pharmacological profile, demonstrated through extensive preclinical characterization and clinical trials, underscores its potential as a therapeutic agent.[4][11] By elevating endogenous anandamide levels in a controlled manner, this compound offers a targeted approach to treating conditions like cannabis use disorder, pain, and potentially other CNS disorders.[1][4][11] The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of endocannabinoid pharmacology and drug development.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Redafamdastat: A Technical Guide to its Role in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates its levels in the nervous system, thereby enhancing endocannabinoid signaling. This mechanism has been investigated for its therapeutic potential in a range of conditions, including pain, inflammation, and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the endocannabinoid system, detailed experimental protocols for its characterization, and a summary of key clinical findings.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain sensation, mood, appetite, and memory.[1] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes that synthesize and degrade these signaling lipids.[1]

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in terminating the signaling of AEA and other fatty acid amides.[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH controls the duration and intensity of AEA's effects on cannabinoid receptors.[4] Inhibition of FAAH has emerged as a promising therapeutic strategy to augment endogenous cannabinoid signaling, potentially offering therapeutic benefits without the undesirable side effects associated with direct-acting cannabinoid receptor agonists.[5]

This compound (PF-04457845): Mechanism of Action

This compound is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of FAAH.[6][7]

Covalent and Irreversible Inhibition

This compound inhibits FAAH through a covalent, irreversible mechanism.[6][7] It acts by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[7] This covalent modification permanently inactivates the enzyme, leading to a sustained elevation of anandamide levels.

Potency and Selectivity

This compound demonstrates high potency for both human and rat FAAH. Its inhibitory activity is characterized by low nanomolar half-maximal inhibitory concentrations (IC50) and a high rate of inactivation.[6][7]

| Parameter | Human FAAH (hFAAH) | Rat FAAH (rFAAH) | Reference |

| IC50 | 7.2 ± 0.63 nM | 7.4 ± 0.62 nM | [6] |

| k_inact/K_i | 40,300 M⁻¹s⁻¹ | Not Reported | [6][7] |

Table 1: In Vitro Potency of this compound against FAAH.

Crucially, this compound exhibits exquisite selectivity for FAAH over other serine hydrolases.[6][7] Competitive activity-based protein profiling (ABPP) has shown that this compound does not significantly inhibit other FP-reactive serine hydrolases even at concentrations up to 100 μM.[6][7] This high selectivity minimizes the potential for off-target effects.

Signaling Pathways Modulated by this compound

By inhibiting FAAH, this compound indirectly modulates signaling pathways downstream of cannabinoid receptors, primarily CB1 and CB2, through the increased bioavailability of anandamide.

Anandamide, a partial agonist at CB1 receptors and a full agonist at CB2 receptors, modulates neurotransmitter release and cellular activity. Increased anandamide levels resulting from FAAH inhibition lead to enhanced activation of these receptors, which can result in various therapeutic effects, including analgesia and anxiolysis.

Experimental Protocols

Glutamate Dehydrogenase-Coupled FAAH Inhibition Assay

This assay determines the in vitro potency of this compound by measuring the inhibition of FAAH activity. The hydrolysis of the FAAH substrate oleamide produces ammonia, which is then used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

Materials:

-

Human or rat FAAH enzyme preparation

-

This compound (PF-04457845)

-

Oleamide (substrate)

-

Glutamate Dehydrogenase (GDH)

-

α-ketoglutarate

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

384-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the FAAH enzyme preparation to each well.

-

Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent modification of the enzyme.

-

Prepare a reaction mixture containing oleamide, GDH, α-ketoglutarate, and NADH in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the absorbance at 340 nm (for NADH) in a kinetic mode for a set duration (e.g., 15-30 minutes).

-

The rate of NADH consumption is proportional to FAAH activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample.

Materials:

-

Human or mouse tissue proteomes (e.g., brain, liver)

-

This compound (PF-04457845)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Prepare tissue proteomes by homogenization and centrifugation.

-

Pre-incubate aliquots of the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Add the activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a further period (e.g., 30 minutes) at 37°C. The probe will covalently label the active site of serine hydrolases that are not inhibited by this compound.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

A decrease in the fluorescence intensity of a specific protein band in the presence of this compound indicates that the compound inhibits that enzyme. The high selectivity of this compound is demonstrated by the specific reduction of the FAAH band with no significant change in other serine hydrolase bands.[6][7]

In Vivo Efficacy and Clinical Studies

Preclinical In Vivo Data

In animal models of inflammatory pain, oral administration of this compound has been shown to produce potent antinociceptive effects.

| Model | Species | Minimum Effective Dose (MED) | Effect | Reference |

| Complete Freund's Adjuvant (CFA) induced inflammatory pain | Rat | 0.1 mg/kg (p.o.) | Significant inhibition of mechanical allodynia | [6] |

Table 2: In Vivo Efficacy of this compound in a Preclinical Pain Model.

Treatment with this compound at effective doses leads to a near-complete inhibition of FAAH activity in the brain and a sustained elevation of anandamide levels.[7]

Clinical Trial Data

This compound has been evaluated in Phase 2 clinical trials for several indications, including cannabis withdrawal and post-traumatic stress disorder (PTSD).

Cannabis Withdrawal and Dependence (NCT01618656):

A Phase 2a, double-blind, placebo-controlled trial investigated the efficacy and safety of this compound (4 mg/day for 4 weeks) in men with cannabis dependence.

| Endpoint | This compound Group | Placebo Group | p-value | Reference |

| Cannabis Withdrawal Symptoms (Day 1) | Mean score: 6.04 | Mean score: 11.00 | p_adj=0.048 | [4] |

| Self-Reported Cannabis Use (Week 4) | Mean: 0.40 joints/day | Mean: 1.27 joints/day | p=0.0003 | [4] |

| Urine THC-COOH (Week 4) | Mean: 265.55 ng/mL | Mean: 657.92 ng/mL | p=0.009 | [4] |

Table 3: Key Outcomes from the Phase 2a Trial of this compound for Cannabis Withdrawal.

The study concluded that this compound reduced cannabis withdrawal symptoms and cannabis use in men.[4]

Post-Traumatic Stress Disorder (PTSD):

A clinical trial investigated the use of a FAAH inhibitor in combination with internet-delivered cognitive behavioral therapy (CBT) for PTSD. While the FAAH inhibitor did increase anandamide levels, there was no significant improvement in PTSD symptoms compared to placebo when combined with CBT.[8][9] Another study with healthy volunteers suggested that FAAH inhibition could improve the recall of fear extinction memories.[5] Development of this compound (JZP-150) for PTSD was discontinued by Jazz Pharmaceuticals in December 2023.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of FAAH that effectively elevates anandamide levels in the central nervous system. Its mechanism of action provides a clear rationale for its investigation in conditions where the endocannabinoid system is dysregulated. While preclinical studies demonstrated significant promise in pain and inflammation models, and a clinical trial showed efficacy in reducing cannabis withdrawal symptoms, its development for PTSD has been discontinued. The data presented in this technical guide underscore the therapeutic potential of FAAH inhibition and provide a foundation for further research into the role of this compound and the broader endocannabinoid system in health and disease.

References

- 1. Phase 2 trial shows encouraging target for treatment of cannabis use disorder | Semantic Scholar [semanticscholar.org]

- 2. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trial shows promise for treating PTSD with FAAH inhibitors [clinicaltrialsarena.com]

- 6. researchgate.net [researchgate.net]

- 7. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The efficacy of elevating anandamide via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The efficacy of elevating anandamide via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Redafamdastat on Anandamide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby enhancing endocannabinoid tone. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on anandamide levels, and detailed methodologies for key experimental assessments.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Anandamide is a key endogenous ligand of the cannabinoid receptors (CB1 and CB2), but its signaling is tightly controlled by its rapid degradation by FAAH.[1] Pharmacological inhibition of FAAH presents a promising therapeutic strategy to augment endocannabinoid signaling for the treatment of various pathological conditions, including pain and anxiety disorders, without the undesirable psychotropic effects associated with direct CB1 receptor agonists.[2][3]

This compound has emerged as a clinical candidate due to its high potency, selectivity, and oral bioavailability.[4] This guide will detail the core scientific data and methodologies related to the effects of this compound on anandamide levels.

Mechanism of Action

This compound inhibits FAAH through a covalent, irreversible mechanism.[4] It acts by carbamylating the active-site serine nucleophile (Ser241) of FAAH.[2] This covalent modification inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides. The high selectivity of this compound for FAAH over other serine hydrolases has been demonstrated using competitive activity-based protein profiling (ABPP).[4][5]

Signaling Pathway of FAAH Inhibition by this compound

Caption: Mechanism of FAAH inhibition by this compound to increase anandamide levels.

Quantitative Data on Anandamide Levels

Administration of this compound leads to a significant and sustained elevation of anandamide and other fatty acid amides in both preclinical models and human subjects.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| IC50 | 7.2 ± 0.63 nM | Human FAAH | [4] |

| IC50 | 7.4 ± 0.62 nM | Rat FAAH | [4] |

| kinact/Ki | 40,300 M-1s-1 | Human FAAH | [4] |

Table 2: Effects of this compound on Plasma Fatty Acid Amide Levels in Humans

| Fatty Acid Amide | Fold Increase (approx.) | Dosing Regimen | Reference |

| Anandamide (AEA) | 10-fold | 0.5 to 8 mg once daily for 14 days | [6] |

| Oleoylethanolamide (OEA) | 6-fold | 0.5 to 8 mg once daily for 14 days | [6] |

| Linoleoylethanolamide (LEA) | 9-fold | 0.5 to 8 mg once daily for 14 days | [6] |

| Palmitoylethanolamide (PEA) | 3.5-fold | 0.5 to 8 mg once daily for 14 days | [6] |

Note: These elevations were maintained for several days after the last dose.

Table 3: Preclinical In Vivo Effects of this compound in Rats

| Dose (oral) | Effect on FAAH Activity (Brain) | Effect on Anandamide Levels (Brain) | Analgesic Effect (CFA model) | Reference |

| 0.1 mg/kg | Near-complete inhibition | Maximal sustained elevation | Minimum effective dose | [2] |

| 1 mg/kg | Near-complete inhibition for 24h | Maximal sustained elevation for 24h | Significant antinociceptive effect | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound.

In Vitro FAAH Inhibition Assay

This assay determines the potency of this compound in inhibiting FAAH activity.

Principle: A fluorogenic substrate is used, which upon cleavage by FAAH, releases a fluorescent molecule. The rate of fluorescence increase is proportional to FAAH activity.

Protocol Outline:

-

Enzyme Source: Prepare human or rat FAAH from recombinant sources or tissue homogenates.

-

Inhibitor Pre-incubation: Incubate the FAAH enzyme with varying concentrations of this compound for a defined period (e.g., 60 minutes) to allow for covalent modification.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 465 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Anandamide Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to quantify the levels of anandamide and other fatty acid amides in biological samples (e.g., plasma, brain tissue).

Protocol Outline:

-

Sample Preparation:

-

For plasma samples, perform a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the lipid fraction.

-

For tissue samples, homogenize the tissue in a suitable solvent, followed by lipid extraction.

-

Add an internal standard (e.g., deuterated anandamide) at the beginning of the extraction process for accurate quantification.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and methanol, often with an additive like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for anandamide and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of anandamide.

-

Quantify the anandamide concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the selectivity of this compound for FAAH against other serine hydrolases in a complex proteome.

Protocol Outline:

-

Proteome Preparation: Prepare proteomes from cells or tissues of interest.

-

Inhibitor Treatment: Incubate the proteome with this compound at various concentrations.

-

Probe Labeling: Add a broad-spectrum serine hydrolase-directed activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine). This probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.

-

Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteins using in-gel fluorescence scanning.

-

Inhibition of FAAH is observed as a decrease in the fluorescence intensity of the band corresponding to FAAH. The selectivity is determined by the lack of signal reduction for other serine hydrolases.

-

Experimental Workflow for Assessing this compound's Effects

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Role of FAAH Inhibitors in Basic Pain Mechanism Research: A Technical Guide

Disclaimer: No specific therapeutic agent named "Redafamdastat" was identified in a comprehensive review of scientific literature. This guide will focus on the well-established class of compounds known as Fatty Acid Amide Hydrolase (FAAH) inhibitors and their role in pain mechanism research, as this is the likely intended topic of interest.

Introduction

The endogenous cannabinoid system plays a crucial role in modulating pain and inflammation. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA). By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid and other related receptors. This amplification of the body's natural pain-relieving signals has made FAAH inhibitors a significant area of research for the development of novel analgesics.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and research methodologies related to FAAH inhibitors in the context of basic pain research.

Core Mechanism of Action

FAAH inhibitors exert their analgesic and anti-inflammatory effects primarily by preventing the breakdown of anandamide.[1][2] This leads to an accumulation of AEA, which can then act on various receptor systems to modulate nociceptive signaling. The primary pathways implicated are:

-

Cannabinoid Receptor Activation: Increased AEA levels lead to the activation of cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in peripheral tissues and immune cells. Activation of both receptor types has been shown to contribute to the analgesic effects of FAAH inhibitors.[1]

-

Non-Cannabinoid Receptor Pathways: Anandamide can also modulate pain through non-cannabinoid receptors. These include the Transient Receptor Potential Vanilloid 1 (TRPV1) channels and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α.[1][4]

-

Opioid System Interaction: Some studies suggest a potential interplay between the endocannabinoid and opioid systems, where the analgesic effects of FAAH inhibition may be partially mediated by opioid receptors.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating FAAH inhibitors in preclinical pain models.

Caption: Signaling pathway of FAAH inhibition leading to analgesia.

References

- 1. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using Redafamdastat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat (PF-04457845) is a potent and highly selective irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby augmenting their effects on various physiological processes, including pain, inflammation, and neurotransmission.[3][4] This document provides a comprehensive overview of the core exploratory studies involving this compound, detailing its mechanism of action, pharmacological effects, and key experimental data.

Core Mechanism of Action

This compound acts as a covalent, irreversible inhibitor of FAAH.[1][3] The mechanism involves the carbamylation of the active-site serine nucleophile (Ser241) within the catalytic triad (Ser241-Ser217-Lys142) of the FAAH enzyme.[1][3] This action effectively blocks the enzyme's ability to hydrolyze its substrates.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids, primarily anandamide (AEA). AEA then acts on cannabinoid receptors CB1 and CB2, as well as other potential targets like TRPV1 receptors, to exert its physiological effects.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various exploratory studies on this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC₅₀ | Human FAAH | 7.2 ± 0.63 nM | [1] |

| Rat FAAH | 7.4 ± 0.62 nM | [1] | |

| kinact/Ki | Human FAAH | 40,300 M⁻¹s⁻¹ | [1] |

| Selectivity | Other Serine Hydrolases | No off-targets at 100 µM | [1][2] |

Table 2: Preclinical In Vivo Efficacy in a Rat Model of Inflammatory Pain

| Administration Route | Dose | Effect | Comparison | Reference |

| Oral | 0.1 mg/kg | Significant inhibition of mechanical allodynia | Efficacy comparable to naproxen at 10 mg/kg | [1] |

| Oral | 1 mg/kg | Near-complete inhibition of FAAH activity for 24 hours | - | [3] |

| Oral | 10 mg/kg | Complete inhibition of FAAH | - | [1] |

Table 3: Clinical Trial Data

| Study Focus | Phase | Key Finding | Reference |

| Osteoarthritis Pain | 2 | No significant analgesic effect compared to placebo. | [5][7] |

| Cannabis Withdrawal | 2a | Reduced withdrawal symptoms and cannabis use in men. | [8] |

| Fear Conditioning | Early Phase 1 | Investigational | [1] |

Experimental Protocols

In Vitro FAAH Inhibition Assay

Objective: To determine the in vitro potency of this compound against human and rat FAAH.

Methodology:

-

Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., COS-7 cells).

-

Substrate: A fluorogenic substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay Buffer: A suitable buffer, typically Tris-HCl with a neutral pH.

-

Procedure: a. This compound is serially diluted to various concentrations. b. The enzyme and inhibitor are pre-incubated for a defined period. c. The substrate is added to initiate the reaction. d. The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of substrate hydrolysis is calculated, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Assessment of Inflammatory Pain (Rat Model)

Objective: To evaluate the efficacy of orally administered this compound in a rat model of inflammatory pain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

-

Drug Administration: this compound is administered orally at various doses (e.g., 0.1, 1, 10 mg/kg). A vehicle control and a positive control (e.g., naproxen) are included.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points after drug administration. The paw withdrawal threshold is determined.

-

Data Analysis: The paw withdrawal thresholds are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow for Preclinical Pain Model

Safety and Tolerability

In clinical trials, this compound has been generally well-tolerated.[5][7] Notably, it did not produce the adverse effects commonly associated with direct cannabinoid receptor agonists, such as cognitive impairment or motor coordination issues.[5][6] In a Phase II study for osteoarthritis pain, the safety profile of this compound was indistinguishable from placebo, with dizziness being the main treatment-related side effect.[5] Similarly, in a study on cannabis withdrawal, there were no serious adverse events reported.[8]

Conclusion

This compound is a well-characterized, potent, and selective FAAH inhibitor with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in models of inflammatory pain. While a clinical trial for osteoarthritis pain did not show significant analgesic effects, studies in other indications, such as cannabis withdrawal, have shown promise. The favorable safety profile of this compound, devoid of typical cannabinoid-like side effects, makes it an important tool for further exploratory studies into the therapeutic potential of modulating the endocannabinoid system. Future research should continue to investigate its efficacy in various neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]

- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Redafamdastat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Redafamdastat (PF-04457845), a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies.

Mechanism of Action

This compound is an irreversible, covalent inhibitor of FAAH.[1][2] It acts by carbamylating the active-site serine nucleophile of the FAAH enzyme.[1][2] This targeted action leads to the accumulation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), thereby potentiating endocannabinoid signaling.[2][3] The inhibition of FAAH by this compound has been shown to be highly selective, with no significant off-target activity against other serine hydrolases.[1][4]

Signaling Pathway

The primary signaling pathway influenced by this compound is the endocannabinoid system. By inhibiting FAAH, this compound elevates the levels of anandamide and other N-acylethanolamines (NAEs) like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[2][5] Anandamide is a key endogenous ligand for cannabinoid receptors CB1 and CB2, which are implicated in a wide array of physiological processes including pain, inflammation, and mood.[3][6] The increased availability of anandamide enhances the activation of these receptors, leading to downstream signaling cascades that mediate the analgesic and anti-inflammatory effects of this compound.[3][6] Other potential, non-cannabinoid receptor pathways may also be involved through the action of other elevated fatty acid amides.[2]

Quantitative In Vitro Data

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Parameter | Species | Value | Reference |

| IC50 | Human FAAH | 7.2 ± 0.63 nM | [1] |

| IC50 | Rat FAAH | 7.4 ± 0.62 nM | [1] |

| kinact/Ki | Human FAAH | 40,300 M-1s-1 | [1] |

| Selectivity | Other Serine Hydrolases | No inhibition at 100 µM | [1][4] |

Quantitative In Vivo Data

Preclinical in vivo studies have demonstrated the efficacy of this compound in rodent models of inflammatory pain.

| Animal Model | Species | Administration | Minimum Effective Dose (MED) | Comparator | Efficacy | Reference |

| Inflammatory Pain (CFA model) | Rat | Oral (p.o.) | 0.1 mg/kg | Naproxen (10 mg/kg) | Comparable to Naproxen | [1][4] |

Experimental Protocols

A detailed protocol for determining the in vitro potency of this compound against FAAH would typically involve the following steps:

-

Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).

-

Substrate: A fluorescent or radiolabeled substrate for FAAH, such as arachidonoyl-[1-14C]ethanolamide.

-

Assay Buffer: A suitable buffer system, for instance, 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% BSA.

-

Incubation: Pre-incubation of the enzyme with varying concentrations of this compound for a defined period to allow for time-dependent inhibition.

-

Reaction Initiation: Addition of the substrate to initiate the enzymatic reaction.

-

Reaction Termination: Stopping the reaction after a specified time using an appropriate method, such as the addition of an organic solvent.

-

Detection: Quantification of the product formation using a suitable detection method (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence measurement).

-

Data Analysis: Calculation of IC50 values by fitting the concentration-response data to a four-parameter logistic equation. For determining kinact and Ki, progress curves at different inhibitor concentrations are analyzed.

The following workflow outlines the typical experimental procedure for evaluating the efficacy of this compound in a rat model of inflammatory pain.

Detailed In Vivo Protocol:

-

Animals: Male Sprague-Dawley rats (200-250g) are used.[1]

-

Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Drug Administration: this compound is administered orally (p.o.) as a nanocrystalline suspension in a vehicle typically consisting of 2% polyvinylpyrrolidone and 0.15% sodium dodecyl sulfate in water.[1] The dose volume is 10 mL/kg.[1]

-

Pain Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold (PWT) in response to a calibrated mechanical stimulus (e.g., von Frey filaments) at a specific time point after drug administration (e.g., 4 hours).[1]

-

Data Analysis: The PWT measurements are averaged, and statistical comparisons between the vehicle-treated and this compound-treated groups are performed using appropriate statistical tests such as analysis of variance (ANOVA) followed by unpaired t-tests.[1]

Selectivity Profiling

The selectivity of this compound is a critical aspect of its preclinical profile.

This technique is employed to assess the selectivity of this compound across the broader serine hydrolase superfamily.

Protocol Outline:

-

Proteome Preparation: Membrane proteomes are prepared from human or mouse tissues or cells.

-

Inhibitor Incubation: The proteomes are incubated with this compound at various concentrations (e.g., 10 and 100 µM).[1]

-

Probe Labeling: A broad-spectrum, activity-based probe that covalently labels the active sites of serine hydrolases (e.g., a fluorophosphonate probe coupled to a reporter tag like rhodamine) is added to the proteome.

-

Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence.

-

Interpretation: Inhibition of a specific serine hydrolase by this compound is observed as a decrease in the fluorescence intensity of the corresponding protein band compared to the vehicle-treated control. Studies have shown that this compound completely and selectively inhibits the FAAH band with no off-target inhibition of other FP-reactive serine hydrolases.[1]

Conclusion

The preclinical data for this compound strongly support its profile as a highly potent, selective, and orally bioavailable FAAH inhibitor. Its mechanism of action, leading to the enhancement of endocannabinoid signaling, translates to significant efficacy in preclinical models of pain. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]

- 5. mdpi.com [mdpi.com]

- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of Redafamdastat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redafamdastat (also known as JZP-150 and PF-04457845) is a potent, selective, and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed initially by Pfizer and later by Jazz Pharmaceuticals, this compound reached Phase 2 clinical trials for the treatment of post-traumatic stress disorder (PTSD), pain, and alcoholism. The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an increase in the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide (AEA). This enhancement of endocannabinoid signaling was hypothesized to produce therapeutic benefits, including analgesic, anxiolytic, and anti-inflammatory effects, without the undesirable side effects associated with direct cannabinoid receptor agonists. Despite promising preclinical data and favorable pharmacokinetics in early clinical trials, the development of this compound was discontinued in December 2023 after a Phase 2 trial for PTSD failed to meet its primary and key secondary endpoints. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, preclinical efficacy, and clinical trial outcomes.

Mechanism of Action

This compound is a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[2] The most well-characterized substrate of FAAH is anandamide (AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[2]

By inhibiting FAAH, this compound prevents the breakdown of AEA and other FAAs, leading to their accumulation and an enhancement of "endocannabinoid tone".[3] This amplified signaling through cannabinoid and other receptors is believed to be the basis for the therapeutic effects of this compound.

The inhibition of FAAH by this compound is highly potent and selective. It acts by carbamylating the active-site serine nucleophile of the enzyme.[1]

Signaling Pathway of FAAH Inhibition by this compound

Quantitative Pharmacology

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference(s) |

| IC50 | Human FAAH | 7.2 nM | [4][5][6] |

| Rat FAAH | 7.4 nM | [7] | |

| kinact/Ki | Human FAAH | 40,300 M-1s-1 | [1] |

Table 2: Pharmacokinetics of this compound in Healthy Volunteers (Single and Multiple Doses)

| Parameter | Single Dose (0.1 - 40 mg) | Multiple Dose (0.5 - 8 mg once daily for 14 days) | Reference(s) |

| Tmax (median) | 0.5 - 1.2 hours | Not explicitly stated, but absorption is rapid | [2] |

| Dose Proportionality | Supraproportional exposure from 0.1 to 10 mg; Proportional from 10 to 40 mg | Dose proportional | [2] |

| Steady-State | N/A | Achieved by Day 7 | [2] |

| Urinary Excretion | < 0.1% of the dose | Not explicitly stated | [2] |

| Food Effect | No effect on pharmacokinetics | Not explicitly stated | [2] |

Table 3: Pharmacodynamics of this compound in Healthy Volunteers (Single and Multiple Doses)

| Parameter | Single Dose | Multiple Dose (once daily for 14 days) | Reference(s) |

| FAAH1 Inhibition | >97% inhibition at doses ≥ 0.3 mg | >97% inhibition at all doses (0.5, 1, 4, and 8 mg) | [2] |

| Duration of FAAH1 Inhibition | Not explicitly stated | Maximal inhibition maintained for at least 1 week after the last dose | [2] |

| Fatty Acid Amide Concentrations | 3.5- to 10-fold increase | Maintained at a plateau | [2] |

Preclinical Studies

Inflammatory Pain Model

This compound demonstrated significant analgesic effects in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[6]

The following is a generalized protocol based on the available literature for assessing the efficacy of this compound in the CFA model.

| Species | Model | Endpoint | Key Findings | Reference(s) |

| Rat | Complete Freund's Adjuvant (CFA) induced inflammatory pain | Mechanical Allodynia (Paw Withdrawal Threshold) | - Minimum effective dose of 0.1 mg/kg (p.o.)- Efficacy at 0.1 mg/kg was comparable to 10 mg/kg naproxen- A single 1 mg/kg oral dose showed efficacy for 24 hours | [1][6] |

Preclinical Safety

In non-clinical toxicology and safety pharmacology studies, the main potential target organs identified for this compound were the male genital tract, liver, and central nervous system.[4] The no-observed-adverse-effect level (NOAEL) in the most sensitive species (dog) was associated with an AUC(0,24 h) of 6290 ng·h/mL and a Cmax of 482 ng/mL.[4] Importantly, at a dose of 10 mg/kg in mice, this compound did not elicit effects on motility, catalepsy, or body temperature, which are classic side effects of direct CB1 receptor agonists.[1]

Clinical Trials

This compound (as JZP-150) was evaluated in a Phase 2, multicenter, double-blind, placebo-controlled, randomized study for the treatment of adults with Post-Traumatic Stress Disorder (PTSD) (NCT05178316).[3][8]

Phase 2 PTSD Trial (NCT05178316) Design

Table 5: Phase 2 PTSD Clinical Trial (NCT05178316) Top-Line Results

| Endpoint | Outcome | Reference(s) |

| Primary Endpoint: Change from baseline to Week 12 in Clinician-Administered PTSD Scale (CAPS-5) Total Score | Not Met: No statistically significant difference between either this compound dose and placebo. | [8] |

| Key Secondary Endpoint: Change from baseline to Week 12 in Clinical Global Impression of Severity (CGI-S) | Not Met | [8] |

| Key Secondary Endpoint: Change from baseline to Week 12 in Patient Global Impression of Severity (PGI-S) | Not Met | [8] |

| Safety | No new safety signals were observed. The most common treatment-emergent adverse events were headache, nausea, and urinary tract infection, which also occurred in the placebo group. | [8] |

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the enhancement of endocannabinoid signaling, showed considerable promise in preclinical models of pain and was supported by favorable pharmacokinetic and pharmacodynamic profiles in early human studies. However, the failure to demonstrate efficacy in a Phase 2 trial for PTSD led to the discontinuation of its clinical development. The data and experimental insights gathered from the investigation of this compound remain valuable for the broader field of endocannabinoid system modulation and may inform the development of future therapeutics targeting this pathway.

References

- 1. probiologists.com [probiologists.com]

- 2. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIA 10-2474 - Wikipedia [en.wikipedia.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Redafamdastat (PF-04457845)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redafamdastat, also known as PF-04457845, is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby enhancing their effects at cannabinoid receptors (CB1 and CB2) and other cellular targets.[2][3] This mechanism of action has positioned this compound as a promising therapeutic candidate for a variety of conditions, including pain and neuroinflammatory disorders. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models.

Mechanism of Action

This compound covalently modifies the active-site serine nucleophile of FAAH, leading to its irreversible inactivation.[1] This highly selective action prevents the breakdown of anandamide and other N-acylethanolamines (NAEs), such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). The resulting increase in NAEs potentiates their signaling through various receptors, including but not limited to, cannabinoid receptors CB1 and CB2.[3][4] This enhanced signaling is believed to mediate the analgesic, anti-inflammatory, and neuroprotective effects observed with this compound administration.

Data Presentation

Pharmacokinetic Profile of this compound

| Parameter | Rat | Dog |

| Oral Bioavailability (%) | 88 | 58 |

| Dose (mg/kg, p.o.) | 1 | 0.5 |

| Cmax (ng/mL) | 246 | Data not available |

| Tmax (hours) | 4 | Data not available |

| Vehicle | Methylcellulose suspension | Methylcellulose suspension |

Data compiled from preclinical studies.

In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |

| Vehicle Control | - | Baseline dependent | 0% |

| This compound | 0.1 | Significantly increased vs. vehicle | Comparable to Naproxen |

| This compound | 1 | Significantly increased vs. vehicle | Sustained for 24 hours |

| This compound | 10 | Significantly increased vs. vehicle | Maximal efficacy |

| Naproxen | 10 | Significantly increased vs. vehicle | Positive control |

Data represents typical findings from inflammatory pain models.

Experimental Protocols

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats

Objective: To assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum

-

This compound (PF-04457845)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Naproxen (positive control)

-

Electronic von Frey apparatus

Protocol:

-

Induction of Inflammation:

-

Anesthetize rats with isoflurane.

-

Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.[5]

-

Allow 24-48 hours for the development of inflammation and mechanical hypersensitivity.

-

-

Drug Administration:

-

Prepare a nanocrystalline suspension of this compound in the chosen vehicle.

-

Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg).

-

Administer the vehicle to the control group and Naproxen (10 mg/kg, p.o.) to the positive control group.

-

-

Assessment of Mechanical Allodynia:

-

At a predetermined time point post-dosing (e.g., 4 hours), place the rats in individual plexiglass chambers on a mesh floor.

-

Allow for a 15-20 minute acclimation period.

-

Apply a progressively increasing force to the plantar surface of the inflamed paw using the electronic von Frey filament.[5]

-

The paw withdrawal threshold is recorded as the force in grams at which the rat withdraws its paw.

-

Repeat the measurement three times for each paw and calculate the mean.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

-

Calculate the percent reversal of hyperalgesia.

-

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

-

Male Sprague-Dawley rats with cannulated jugular veins

-

This compound (PF-04457845)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Blood collection tubes (containing anticoagulant)

-

LC-MS/MS system

Protocol:

-

Drug Administration:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose of this compound (e.g., 1 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Analysis:

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[6]

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

-

Preclinical Safety and Toxicology Assessment

Objective: To evaluate the safety profile of this compound in vivo.

Protocol:

-

Dose Range-Finding Study:

-

Administer single escalating doses of this compound to a small group of animals to determine the maximum tolerated dose (MTD).

-

Observe animals for clinical signs of toxicity.

-

-

Repeated-Dose Toxicity Study:

-

Administer this compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels.

-

Include a control group receiving the vehicle.

-

Monitor animal health, body weight, and food consumption throughout the study.

-

Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

-

Perform a full necropsy and histopathological examination of major organs, with special attention to potential target organs such as the liver, central nervous system, and male reproductive tract.[7]

-

-

Safety Pharmacology:

-

Assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Visualizations

Caption: Workflow for assessing this compound's efficacy in a rat inflammatory pain model.

Caption: Signaling pathway of this compound via FAAH inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical safety assessment: in vitro -- in vivo testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Redafamdastat in a Rat Model of Inflammatory Pain